3,3',5,5'-Tetrafluorobiphenyl-4,4'-dicarboxylic acid
Overview
Description
3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid is a chemical compound with the molecular formula C14H6F4O4 and a molecular weight of 314.19 g/mol . This compound is characterized by the presence of four fluorine atoms and two carboxylic acid groups attached to a biphenyl structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid typically involves the fluorination of biphenyl derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions to introduce fluorine atoms into the biphenyl structure. Subsequent carboxylation reactions are carried out using carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid involves large-scale fluorination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the biphenyl structure .
Scientific Research Applications
3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery research.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups enable the compound to participate in various chemical reactions and interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetrafluorobiphenyl: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
4,4’-Dicarboxybiphenyl: Does not contain fluorine atoms, resulting in different chemical properties and reactivity.
3,3’,5,5’-Tetrachlorobiphenyl-4,4’-dicarboxylic acid: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid is unique due to the presence of both fluorine atoms and carboxylic acid groups. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
4-(4-carboxy-3,5-difluorophenyl)-2,6-difluorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F4O4/c15-7-1-5(2-8(16)11(7)13(19)20)6-3-9(17)12(14(21)22)10(18)4-6/h1-4H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGFIXJMWHUTJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)C2=CC(=C(C(=C2)F)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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